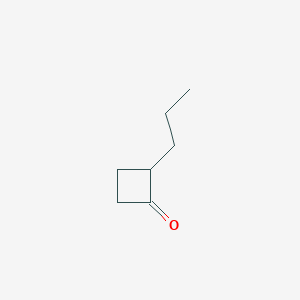
2-Propylcyclobutanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylcyclobutanone is an organic compound with the molecular formula C₇H₁₂O It is a four-membered cyclic ketone, specifically a cyclobutanone derivative, where a propyl group is attached to the second carbon of the cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylcyclobutanone can be achieved through several methods. One common approach involves the alkylation of cyclobutanone with propyl halides in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Propylcyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products:
Oxidation: Propylcyclobutanone carboxylic acid.
Reduction: 2-Propylcyclobutanol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
2-Propylcyclobutanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propylcyclobutanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The propyl group may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclobutanone: A simpler four-membered cyclic ketone without the propyl group.
Cyclopentanone: A five-membered cyclic ketone with similar reactivity.
Cyclohexanone: A six-membered cyclic ketone with different steric properties.
Uniqueness: 2-Propylcyclobutanone is unique due to its four-membered ring structure combined with a propyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for studying ring strain and reactivity in cyclic ketones.
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-propylcyclobutan-1-one |
InChI |
InChI=1S/C7H12O/c1-2-3-6-4-5-7(6)8/h6H,2-5H2,1H3 |
InChI Key |
DUOYRZPCIKJHMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















